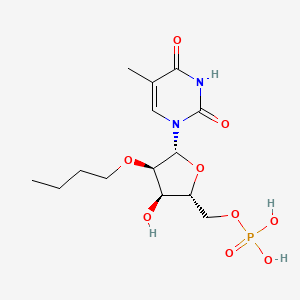

2'-O-Butyl-5-methyluridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H23N2O9P |

|---|---|

Molecular Weight |

394.31 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-4-butoxy-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C14H23N2O9P/c1-3-4-5-23-11-10(17)9(7-24-26(20,21)22)25-13(11)16-6-8(2)12(18)15-14(16)19/h6,9-11,13,17H,3-5,7H2,1-2H3,(H,15,18,19)(H2,20,21,22)/t9-,10-,11-,13-/m1/s1 |

InChI Key |

WSAMAMLAATZRPR-PRULPYPASA-N |

Isomeric SMILES |

CCCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C)COP(=O)(O)O)O |

Canonical SMILES |

CCCCOC1C(C(OC1N2C=C(C(=O)NC2=O)C)COP(=O)(O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 O Butyl 5 Methyluridine and Its Derivatives

Chemical Synthesis Approaches for 2'-O-Alkyl-5-methyluridines

The chemical synthesis of 2'-O-alkyl-5-methyluridines, including the butyl derivative, necessitates a carefully orchestrated sequence of reactions to selectively modify the 2'-hydroxyl group of the ribose sugar. These approaches are designed to be efficient and scalable, minimizing the formation of unwanted byproducts and simplifying purification processes. Key considerations in these synthetic routes include the choice of starting materials, the protecting groups for other reactive sites, and the conditions for the crucial alkylation step.

Regioselective Alkylation Strategies at the 2'-Hydroxyl Position

Achieving regioselective alkylation at the 2'-hydroxyl position is a central challenge in the synthesis of 2'-O-alkylated nucleosides. The presence of multiple hydroxyl groups (2', 3', and 5') on the ribose sugar requires a strategy that directs the alkylating agent specifically to the 2'-position. One common approach involves the simultaneous protection of the 3'- and 5'-hydroxyl groups, leaving the 2'-hydroxyl group accessible for reaction.

For instance, the use of a bulky silyl (B83357) protecting group, such as the 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl (TIPDS) group, can bridge the 3' and 5' hydroxyls, effectively shielding them from reaction. nih.gov This strategy has been successfully employed in the synthesis of various 2'-O-modified nucleosides. nih.gov Once the 3',5'-positions are protected, the remaining 2'-hydroxyl group can be alkylated using an appropriate alkyl halide, such as butyl iodide, in the presence of a base.

Phase transfer catalysis (PTC) has also emerged as a powerful technique to improve the efficiency and scalability of 2'-OH alkylations. nih.gov This method facilitates the transfer of the alkylating agent and base across different phases, often leading to higher yields and cleaner reactions.

However, a potential side reaction to be aware of is the intermolecular transfer of protecting groups. In certain cases, particularly with hindered electrophiles, a protecting group on the nucleobase (e.g., N3-benzoyl) can transfer to the 2'-O position, leading to an undesired isomeric product. nih.govtandfonline.comtandfonline.com Careful selection of reaction conditions and protecting groups is crucial to minimize this transformation. nih.gov

Protection and Deprotection Group Chemistry for 2'-O-Butyl-5-methyluridine Synthesis

A robust protection and deprotection strategy is fundamental to the successful synthesis of this compound. Each reactive functional group on the nucleoside that is not intended to participate in a given reaction step must be temporarily blocked by a protecting group. These groups must be stable to the reaction conditions and selectively removable without affecting other parts of the molecule.

The 5'-hydroxyl group, being a primary alcohol, is the most reactive of the hydroxyl groups on the ribose moiety. umich.edu It is typically protected with an acid-labile 4,4'-dimethoxytrityl (DMT) group. libretexts.orgwikipedia.orgjournalirjpac.com The DMT group is widely used in oligonucleotide synthesis due to its ease of introduction and selective removal under mild acidic conditions. libretexts.orgwikipedia.orgnih.gov The introduction of the DMT group is generally achieved by reacting the nucleoside with DMT-chloride in the presence of a base like pyridine. nih.gov The bright orange color of the dimethoxytrityl cation released upon deprotection also provides a convenient method for monitoring the efficiency of coupling reactions during automated oligonucleotide synthesis. wikipedia.org

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| 4,4'-Dimethoxytrityl | DMT | 4,4'-Dimethoxytrityl chloride | Mild acid (e.g., trichloroacetic acid in dichloromethane) |

The imide proton at the N3 position of the uracil (B121893) base can interfere with subsequent reactions, such as phosphitylation. Therefore, it is often protected with an acyl group, such as a benzoyl (Bz) group. springernature.comglenresearch.com The benzoyl group can be introduced using benzoyl chloride. nih.gov This protection prevents unwanted side reactions and can improve the solubility of the nucleoside in organic solvents. umich.edu However, as mentioned earlier, under certain alkylation conditions with hindered electrophiles, the N3-benzoyl group can undergo an intermolecular transfer to the 2'-hydroxyl position, a complication that must be carefully managed. nih.govtandfonline.com The benzoyl group is typically removed at the end of the synthesis using basic conditions, often with aqueous ammonia. glenresearch.com

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| Benzoyl | Bz | Benzoyl chloride | Base (e.g., aqueous ammonia) |

Silyl ethers are extensively used for the protection of hydroxyl groups in nucleoside chemistry due to their varying stability and selective removal under specific conditions. libretexts.org For the synthesis of 2'-O-alkylated nucleosides, a common strategy involves the use of a protecting group that can simultaneously protect the 3'- and 5'-hydroxyl groups. The 1,3-dihalo-1,1,3,3-tetraalkyldisiloxane reagents are effective for this purpose, leading to high yields of the 3',5'-O-protected nucleoside. nih.gov

Alternatively, the tert-butyldimethylsilyl (TBDMS) group is a popular choice for protecting the 2'-hydroxyl group in the synthesis of oligoribonucleotides. libretexts.orgcdnsciencepub.com While the primary focus here is on alkylating the 2'-position, the versatility of silyl groups is noteworthy. The TBDMS group is typically introduced using TBDMS-chloride and is removed by treatment with a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF). libretexts.orgcdnsciencepub.com The choice of silyl group and the reaction conditions can allow for selective protection of different hydroxyl groups. cdnsciencepub.com

| Protecting Group | Abbreviation | Common Application | Removal Conditions |

| 1,1,3,3-Tetraisopropyldisiloxane-1,3-diyl | TIPDS | Simultaneous 3',5'-OH protection | Fluoride ion source (e.g., TBAF) |

| tert-Butyldimethylsilyl | TBDMS | 2'-OH protection | Fluoride ion source (e.g., TBAF) or acid |

Phosphitylation for Oligonucleotide Synthesis (e.g., 3'-Phosphoramidite Formation)

After the successful synthesis and deprotection of the 5'-hydroxyl group of this compound, the final step before it can be used in automated oligonucleotide synthesis is phosphitylation. This reaction introduces a phosphoramidite (B1245037) moiety at the 3'-hydroxyl position. The most common phosphitylating reagent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. atdbio.com

The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) or acetonitrile, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). atdbio.com The resulting 3'-phosphoramidite is a stable, yet reactive, building block that can be efficiently coupled to the free 5'-hydroxyl of a growing oligonucleotide chain on a solid support. The 2-cyanoethyl group serves as a protecting group for the phosphate, which is removed at the end of the synthesis under mild basic conditions. journalirjpac.comatdbio.com

The successful synthesis of the this compound-3'-phosphoramidite is a critical enabling step for the incorporation of this modified nucleotide into synthetic oligonucleotides, which are widely explored for therapeutic applications. nih.gov

Scalable and Efficient Synthesis Protocols for this compound Intermediates

The efficient and scalable synthesis of this compound intermediates is foundational for its application in therapeutic oligonucleotides. The chemical synthesis pathway typically begins with a protected form of 5-methyluridine (B1664183). A common strategy involves the protection of the 3'- and 5'-hydroxyl groups, often with silyl groups, and the N3 position with a benzoyl group to prevent unwanted side reactions.

The key step is the selective alkylation of the 2'-hydroxyl group. This is achieved through a nucleophilic attack of the 2'-hydroxyl on an alkylating agent, such as butyl iodide, to form the 2'-O-butyl ether linkage. researchgate.netmdpi.com For large-scale synthesis, methodologies like phase transfer catalysis (PTC) have been employed to improve reaction efficiency and yield for 2'-OH alkylations of related nucleoside derivatives. nih.gov Following the successful alkylation, the protecting groups are removed, and the resulting this compound nucleoside can be converted into its triphosphate form (2'-OBu-5mUTP) using established phosphorylation methods, such as the Ludwig and Eckstein method. mdpi.com This multi-step process is systematically applied to generate the necessary building blocks for enzymatic synthesis of modified oligonucleotides. researchgate.netmdpi.com

Enzymatic Synthesis of this compound Triphosphates and Modified Oligonucleotides

Enzymatic methods offer a powerful approach for incorporating modified nucleotides like this compound into oligonucleotides with high fidelity. mdpi.comnih.gov This process relies on the use of the chemically synthesized this compound triphosphate (2'-OBu-5mUTP) as a substrate for a DNA polymerase. researchgate.net The development of oligonucleotide libraries with 2'-O-alkyl modifications has demonstrated the potential to create molecules with a wide range of hydrophobicity and high resistance to nuclease degradation, which are desirable properties for therapeutic applications. mdpi.comnih.gov

Development and Application of Engineered Polymerases (e.g., KOD DGLNK) for Modified Nucleotide Incorporation

Standard, naturally occurring DNA polymerases often exhibit low tolerance for nucleotides with bulky modifications at the 2'-position of the sugar moiety. cambridge.orgcambridge.org This steric hindrance can prevent or significantly reduce the efficiency of incorporation into a growing nucleic acid chain. To overcome this limitation, researchers have engineered DNA polymerases with altered active sites that can accommodate these modified substrates.

A notable example is the KOD DGLNK mutant, a variant of the family B DNA polymerase from Thermococcus kodakarensis KOD1. nih.govresearchgate.netnih.gov This engineered enzyme contains five specific mutations (N210D, Y409G, A485L, D614N, and E664K) that collectively enhance its ability to synthesize modified nucleic acids. researchgate.netnih.govresearcher.life KOD DGLNK has been shown to effectively synthesize oligonucleotides containing not only 2'-O-methyl modifications but also a range of other 2'-O-alkyl groups, including the 2'-O-butyl modification. mdpi.comnih.gov The development of such polymerases is crucial for expanding the chemical diversity available for in vitro selection techniques like SELEX, enabling the creation of novel functional oligonucleotides (aptamers) with therapeutic potential. researchgate.netnih.gov

Primer Extension Assay Methodologies for Evaluating Incorporation Efficiency

To assess the effectiveness of engineered polymerases like KOD DGLNK in utilizing modified nucleotides, a primer extension assay is a standard methodology. mdpi.com This technique allows for the direct visualization and quantification of the polymerase's ability to incorporate one or more modified nucleotides into a new DNA strand using a specific template.

In a typical assay, a fluorescently labeled DNA primer is annealed to a DNA template strand. The template contains a sequence of bases complementary to the modified nucleotide being tested (e.g., a series of adenosines to test the incorporation of 2'-OBu-5mUTP). mdpi.com The reaction mixture includes the annealed primer-template duplex, the engineered polymerase, and the modified nucleotide triphosphate. The reaction products are then separated by size using denaturing polyacrylamide gel electrophoresis (PAGE) and visualized. mdpi.com

The results indicate whether the polymerase can incorporate the modified nucleotide and to what extent it can extend the primer. For instance, studies using KOD DGLNK showed that while single nucleotide incorporations of various 2'-O-alkyl-5mUTPs were successful, achieving full extension through a sequence of five consecutive modified nucleotides required optimization of the reaction conditions. The addition of manganese ions (Mn²⁺) and an increased concentration of the polymerase were found to significantly enhance the efficiency of full-length product formation for most 2'-O-alkyl modifications, including 2'-O-butyl. mdpi.com

| Modified Nucleotide (2'-O-Alkyl-5mUTP) | Single Nucleotide Incorporation | Full Extension (5nt) | Full Extension with Mn²⁺ |

|---|---|---|---|

| dTTP (Control) | Yes | Yes | Yes |

| 2'-OEt-5mUTP | Yes | Partial | Yes |

| 2'-OPr-5mUTP | Yes | Partial | Yes |

| 2'-OBu-5mUTP | Yes | Partial | Yes |

| 2'-OiPr-5mUTP | Yes | No | No |

| 2'-HE-5mUTP | Yes | Partial | Yes |

This table summarizes the results of a primer extension assay evaluating the ability of the KOD DGLNK polymerase to incorporate various 2'-O-alkyl modified 5-methyluridine triphosphates. "Partial" indicates that while incorporation occurred, the primary product was not the fully extended 5-nucleotide strand under initial conditions. Data sourced from research findings. mdpi.com

Structural and Conformational Analysis of 2 O Butyl 5 Methyluridine Modified Oligonucleotides

Impact of 2'-O-Butylation on Ribose Pucker Conformation (e.g., C3'-endo Preference)

The introduction of an alkyl group, such as a butyl group, at the 2'-hydroxyl position (2'-O-butylation) profoundly influences this equilibrium. Due to steric and stereoelectronic effects, the bulky 2'-O-butyl group favors an axial orientation, which sterically promotes the C3'-endo conformation. mdpi.comnih.gov This effect is a general principle for 2'-O-alkyl modifications. nih.gov The electronegativity of the oxygen atom in the 2'-O-alkyl linkage shifts the conformational equilibrium toward the C3'-endo (North) pucker, effectively "pre-organizing" the sugar into an RNA-like conformation. nih.govmdpi.com This preorganization reduces the entropic penalty of duplex formation, contributing to increased thermal stability. torvergata.it

While specific quantitative data for 2'-O-butyl-5-methyluridine is not extensively published, the principles governing 2'-O-alkyl modifications allow for a clear prediction of its conformational preference. Studies on a range of 2'-O-alkyl modifications, including the closely related 2'-O-methyl and 2'-O-propyl groups, consistently demonstrate a strong bias towards the C3'-endo pucker. mdpi.comresearchgate.net

Table 1: Representative Ribose Pucker Populations for Modified Nucleosides This table illustrates the typical shift in conformational equilibrium upon 2'-O-alkylation, based on general findings for this class of modifications. Specific values for this compound may vary.

| Nucleoside Type | Predominant Sugar Pucker | Typical Population of C3'-endo (North) Conformation |

| Deoxyribonucleoside (in B-DNA) | C2'-endo (South) | ~10-40% |

| Ribonucleoside (in A-RNA) | C3'-endo (North) | >90% |

| 2'-O-Alkyl Ribonucleoside | C3'-endo (North) | >85-95% |

Influence of 2'-O-Butyl Modifications on Overall Nucleic Acid Duplex Structure (e.g., A-type Conformation)

The preference of a 2'-O-butylated nucleotide for the C3'-endo sugar pucker has a direct and significant impact on the global structure of an oligonucleotide duplex. The sugar-phosphate backbone geometry is intrinsically linked to the sugar pucker. A chain of nucleotides adopting the C3'-endo conformation will naturally form a right-handed helix with A-form characteristics. rsc.orgresearchgate.net

Duplexes containing this compound are therefore expected to adopt an A-type or A-like helical conformation. A-form helices are wider and more compact than B-form DNA, with base pairs that are significantly tilted and displaced from the helical axis. rsc.org This A-form geometry is crucial for the enhanced binding affinity of modified oligonucleotides to complementary RNA targets, as RNA duplexes are naturally A-form. researchgate.net

Studies on various 2'-O-alkyl modifications confirm this structural outcome. Oligonucleotides containing 2'-O-methyl or 2'-O-methoxyethyl (MOE) modifications consistently form A-type duplexes when hybridized with RNA. diva-portal.orgresearchgate.netrcsb.org A comparative study of different 2'-O-alkyl groups noted that while all promoted an A-form geometry, the size of the alkyl chain could influence duplex stability, with smaller substituents sometimes resulting in greater stability. mdpi.com The incorporation of this compound would thus enforce an A-form duplex, which is a key factor in its function in applications like antisense technology.

Table 2: Comparison of Helical Parameters for A-form and B-form Duplexes This table provides typical values to illustrate the structural differences. Duplexes with 2'-O-butyl modifications would exhibit parameters consistent with the A-form column.

| Helical Parameter | A-form Duplex | B-form Duplex |

| Sugar Pucker | C3'-endo | C2'-endo |

| Helical Sense | Right-handed | Right-handed |

| Base Pairs per Turn | ~11 | ~10.5 |

| Axial Rise per Base Pair | ~2.6 Å | ~3.4 Å |

| Base Pair Tilt | ~20° | ~-6° |

| Minor Groove Width | Wide and shallow | Narrow and deep |

Spectroscopic Techniques for Conformational Elucidation (e.g., NMR, X-ray Crystallography)

The precise determination of the conformational effects of modifications like 2'-O-butylation relies on powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

X-ray Crystallography: X-ray crystallography provides a static, high-resolution three-dimensional structure of a molecule in its crystalline state. rcsb.orgnih.gov To apply this technique, the modified oligonucleotide must first be crystallized, either alone or as a duplex with a complementary strand. The resulting diffraction pattern allows for the calculation of electron density maps, from which the precise coordinates of each atom can be determined. rcsb.org A crystal structure of a duplex containing this compound would provide definitive proof of the A-form helical geometry, directly visualizing the C3'-endo sugar pucker, the base pairing, and the precise helical parameters such as rise, twist, and groove dimensions. rcsb.org While a specific crystal structure for a this compound modified oligonucleotide is not prominently available in public databases, structures of duplexes with other 2'-O-alkyl modifications have been determined, confirming their A-form nature.

Table 3: Key Observables from Spectroscopic Techniques for Conformational Analysis

| Technique | Key Parameter / Observable | Information Gained |

| NMR Spectroscopy | ³J(H1'-H2') coupling constant | Determines sugar pucker conformation (C3'-endo vs. C2'-endo) |

| NOE (Nuclear Overhauser Effect) | Provides inter-proton distances to define 3D structure and base stacking | |

| Chemical Shifts (¹H, ¹³C, ³¹P) | Reveals local electronic environment and conformational changes | |

| X-ray Crystallography | Atomic Coordinates | Provides a high-resolution 3D model of the duplex |

| Unit Cell Dimensions & Helical Parameters | Defines the overall duplex type (A-form, B-form, etc.) | |

| Torsion Angles | Directly measures sugar pucker and backbone conformation |

Biophysical Characterization of Oligonucleotides Incorporating 2 O Butyl 5 Methyluridine

Thermal Stability of Duplexes Containing 2'-O-Butyl-5-methyluridine

The incorporation of 2'-O-alkyl modifications into an oligonucleotide has a direct impact on the stability of the resulting duplex with a complementary RNA or DNA strand. Generally, the addition of a 2'-O-alkyl group tends to preorganize the sugar moiety into a C3'-endo conformation, which is favorable for forming A-type helices, typical of RNA:RNA and DNA:RNA duplexes. researchgate.netnih.gov However, the length of the alkyl chain plays a crucial role. While shorter chains like methyl are known to enhance thermal stability, longer chains can introduce steric hindrance or disrupt the hydration patterns in the minor groove, leading to a decrease in duplex stability. scielo.br

Studies have shown that for the 2'-O-alkyl series, there is a correlation between the size of the substituent and the change in melting temperature (ΔTm). The introduction of a 2'-O-butyl group generally results in a decrease in the thermal stability of the duplex compared to unmodified or shorter-chain alkyl-modified oligonucleotides. capes.gov.br Specifically, the average ΔTm per substitution for 2'-O-butyl A when hybridized with an RNA complement is approximately -0.8 °C. capes.gov.br This destabilizing effect is attributed to the increased size of the butyl group. scielo.brcapes.gov.br

When compared to other 2'-O-alkyl modifications, the 2'-O-butyl group's effect on thermal stability fits into a predictable trend. The stability of duplexes containing 2'-O-alkyl adenosine (B11128) modifications follows the order: 2'-O-methyl > 2'-O-ethyl > 2'-O-propyl > 2'-O-butyl > 2'-O-pentyl. capes.gov.br This demonstrates a clear inverse relationship between the length of the linear alkyl chain and the stability of the duplex. capes.gov.brresearchgate.net

The 2'-O-methyl (2'-OMe) modification typically increases the Tm by about 1-2°C per modification. osti.gov In contrast, longer chains like 2'-O-propyl (2'-OPr) and 2'-O-butyl (2'-OBu) tend to decrease it. capes.gov.brresearchgate.net For example, the ΔTm per modification for 2'-O-propyl has been measured at +1.8°C for DNA:DNA duplexes and +3.1°C for DNA:RNA duplexes, which is still generally stabilizing. nih.gov However, the butyl group marks a turning point towards destabilization. capes.gov.br

The 2'-O-methoxyethyl (2'-MOE) group is a notable exception to the general trend of longer chains being destabilizing. nih.gov The presence of an oxygen atom in the ethyl chain allows for favorable interactions and improves hydration properties, resulting in a significant increase in thermal stability, with a ΔTm of approximately +2°C per modification, along with enhanced nuclease resistance. oup.comnih.govnih.gov

| Modification | Average ΔTm (°C) per Modification | Reference |

|---|---|---|

| 2'-O-Methyl (2'-OMe) | +1.3 | capes.gov.br |

| 2'-O-Ethyl (2'-OEt) | +0.4 | capes.gov.br |

| 2'-O-Propyl (2'-OPr) | -0.3 | capes.gov.br |

| 2'-O-Butyl (2'-OBu) | -0.8 | capes.gov.br |

| 2'-O-Methoxyethyl (2'-MOE) | +2.0 | nih.gov |

Nuclease Resistance Profiles of 2'-O-Butyl-Modified Oligonucleotides

A primary challenge for the therapeutic use of oligonucleotides is their rapid degradation by nucleases present in biological fluids. google.comidtdna.com Chemical modifications, particularly at the 2'-position, are a key strategy to enhance nuclease resistance and prolong the active lifetime of these molecules in vivo. nih.gov

The stability of oligonucleotides containing this compound has been evaluated through enzymatic degradation assays, most commonly by incubation in fetal bovine serum (FBS), which contains a variety of nucleases. mdpi.com In these assays, the integrity of the oligonucleotide is monitored over time.

A study involving a 2'-O-alkyl-modified oligonucleotide library where all 5-methyluridines were replaced with this compound (termed ON_Bu) demonstrated remarkable stability. mdpi.com When incubated in 50% FBS at 37°C, the 2'-O-butyl modified oligonucleotide showed stability comparable to that of a phosphorothioate-modified DNA (PS_DNA), which is a gold standard for nuclease resistance. mdpi.commdpi.com After 4 hours of incubation, a significant portion of the intact oligonucleotide remained, showcasing its high resistance to enzymatic digestion. mdpi.com This enhanced stability is crucial for potential therapeutic applications, as it allows the oligonucleotide to persist long enough to reach and act on its target. acs.org

There is a direct correlation between the length of the 2'-O-alkyl chain and the degree of nuclease resistance conferred to the oligonucleotide. scielo.brmdpi.com Longer alkyl chains provide greater steric bulk around the phosphodiester backbone, effectively shielding it from the active sites of nuclease enzymes. scielo.brmdpi.com

Research has consistently shown that nuclease stability increases in the order of the substituted carbon chain length: 2'-O-butyl > 2'-O-propyl > 2'-O-ethyl > 2'-O-methyl. researchgate.netmdpi.com While the 2'-O-methyl modification provides a moderate level of protection, the longer butyl group offers significantly enhanced resistance. scielo.brmdpi.com This makes the 2'-O-butyl modification a valuable tool for developing highly stable functional oligonucleotides without requiring post-synthesis modifications. mdpi.com This trend highlights a key trade-off in oligonucleotide design: while longer alkyl chains like butyl decrease thermal stability, they substantially increase nuclease resistance. scielo.brcapes.gov.brmdpi.com

| Modification | Relative Nuclease Stability | Reference |

|---|---|---|

| 2'-O-Methyl (2'-OMe) | + | mdpi.com |

| 2'-O-Ethyl (2'-OEt) | ++ | mdpi.com |

| 2'-O-Propyl (2'-OPr) | +++ | mdpi.com |

| 2'-O-Butyl (2'-OBu) | ++++ (Comparable to PS-DNA) | mdpi.com |

Hydrophobicity of 2'-O-Butyl-Modified Oligonucleotide Libraries

The hydrophobicity of an oligonucleotide influences its pharmacokinetic and pharmacodynamic properties, including its interaction with proteins and cell membranes. The 2'-O-butyl modification, being a nonpolar alkyl chain, significantly increases the hydrophobicity of an oligonucleotide.

The hydrophobicity of oligonucleotide libraries modified with different 2'-O-alkyl groups has been analyzed using methods like ion-pair reverse-phase high-performance liquid chromatography (RP-HPLC). mdpi.com In RP-HPLC, more hydrophobic molecules interact more strongly with the stationary phase, resulting in longer retention times.

Studies have demonstrated that the retention time of 2'-O-alkyl-modified oligonucleotides on an RP-HPLC column increases with the length of the alkyl chain, confirming a corresponding increase in hydrophobicity. researchgate.netmdpi.com An oligonucleotide library modified with this compound (ON_Bu) was found to be substantially more hydrophobic than libraries with shorter alkyl chains like methyl or ethyl. mdpi.com Notably, the ON_Bu library was also shown to be more hydrophobic than a phosphorothioate-modified DNA (PS_DNA) oligonucleotide. mdpi.com This increased hydrophobicity is a beneficial property for expanding the chemical diversity of oligonucleotide libraries and can be leveraged in the development of functional molecules for therapeutic use. researchgate.netmdpi.com

| Oligonucleotide | Modification Type | Relative Hydrophobicity (Retention Time) | Reference |

|---|---|---|---|

| PO_DNA | Unmodified DNA | Lowest | mdpi.com |

| ON_Me | 2'-O-Methyl | Low | mdpi.com |

| ON_Et | 2'-O-Ethyl | Moderate | mdpi.com |

| PS_DNA | Phosphorothioate (B77711) DNA | High | mdpi.com |

| ON_Pr | 2'-O-Propyl | Higher | mdpi.com |

| ON_Bu | 2'-O-Butyl | Highest | mdpi.com |

Affinity for Target Nucleic Acids and Proteins in In Vitro Systems

The introduction of chemical modifications to oligonucleotides is a key strategy to enhance their therapeutic potential. These modifications can influence various biophysical properties, including the binding affinity for target nucleic acids (DNA or RNA) and interactions with proteins. The this compound modification, which combines a butyl group at the 2'-position of the ribose sugar with a methyl group at the 5-position of the uracil (B121893) base, is designed to modulate these characteristics. While the synthesis of building blocks like N3-Benzoyl-2′-O-butyl-5-methyluridine has been reported, indicating their availability for incorporation into oligonucleotides, comprehensive in vitro studies detailing their specific affinity profiles are not extensively documented in publicly available literature. mdpi.com However, the effects of related 2'-O-alkyl modifications can provide insights into the expected properties.

Affinity for Target Nucleic Acids

The hybridization of a modified oligonucleotide to its complementary nucleic acid target is a fundamental aspect of its function for applications such as antisense technology and siRNA. This binding affinity is commonly evaluated by measuring the melting temperature (Tm) of the resulting duplex. The Tm is the temperature at which half of the duplex molecules dissociate into single strands. A higher Tm generally indicates a more stable duplex and higher binding affinity.

The impact of 2'-O-alkyl modifications on duplex stability is influenced by the length of the alkyl chain. While shorter chains like 2'-O-methyl often increase the thermal stability of RNA:RNA and RNA:DNA duplexes, longer chains can have varied effects. oup.com For instance, studies on other 2'-O-modifications have shown that while some can maintain or slightly increase affinity, others, particularly bulky lipophilic groups, may have a neutral or even destabilizing effect on duplex stability. oup.com

For example, a study on 2'-O-[2-(N-Methylcarbamoyl)ethyl] (2'-O-MCE) modified oligonucleotides demonstrated that the incorporation of these modified uridine (B1682114) residues could maintain the binding affinity for complementary RNA and DNA strands. acs.org In the case of a U12 oligomer, complete substitution with 2'-O-MCE-U resulted in a significant increase in the Tm when hybridized to a complementary RNA strand (ΔTm of +1°C per modification). acs.org

Table 1: Illustrative Melting Temperatures (Tm) of Duplexes with Modified Oligonucleotides

| Oligonucleotide Sequence (ORN) | Modification | Complementary Strand | Tm (°C) | ΔTm per modification (°C) |

|---|---|---|---|---|

| 5'-r(U)12-3' | Unmodified | r(A)12 | 26.5 | - |

| 5'-r(U)12-3' | 2'-O-MCE-U (all U's) | r(A)12 | 38.5 | +1.0 |

| 5'-d(CGC UUU UUU GCG)-3' | Unmodified | r(CGC AAA AAA GCG) | 58.0 | - |

| 5'-d(CGC UUU UUU GCG)-3' | 2'-O-MCE-U (all U's) | r(CGC AAA AAA GCG) | 64.0 | +1.0 |

This table presents data for 2'-O-MCE-U modified oligonucleotides to illustrate the type of data generated in such studies, as specific data for this compound was not available. Data sourced from a study on 2′-O-[2-(N-Methylcarbamoyl)ethyl]ribonucleosides. acs.org

It is anticipated that the 2'-O-butyl group, being more lipophilic than a methyl or methoxyethyl group, might have a different impact on duplex stability. While the 5-methyl group on the uracil base is known to generally increase thermal stability due to improved base stacking, the longer 2'-O-butyl chain could introduce steric hindrance, potentially counteracting this stabilizing effect. Specific thermodynamic studies on oligonucleotides containing this compound are required to determine the precise effects on hybridization affinity.

Affinity for Proteins

The interaction of therapeutic oligonucleotides with proteins is a critical factor influencing their in vivo behavior, including their distribution, cellular uptake, and potential for off-target effects. Modifications at the 2'-position of the sugar moiety are known to modulate these protein binding properties. oup.comnih.gov

There is a lack of specific data on the protein binding profile of oligonucleotides modified with this compound. However, studies on other 2'-O-modifications can offer some context. For instance, the 2'-O-methoxyethyl (2'-O-MOE) modification has been shown to have favorable protein binding characteristics that contribute to its successful use in antisense therapeutics. researchgate.net In contrast, other modifications might be designed to reduce non-specific protein binding to minimize potential toxicity. The lipophilic nature of the butyl group in this compound might lead to increased interactions with hydrophobic domains of proteins, such as albumin, which could influence its pharmacokinetic profile. Detailed in vitro binding assays with relevant plasma proteins and cellular proteins would be necessary to fully characterize these interactions.

Molecular Interactions and Recognition Mechanisms of 2 O Butyl 5 Methyluridine Modifications

Interactions with Nucleic Acid Polymerases and Ligases

The ability of modified nucleotides to be incorporated into growing nucleic acid chains by polymerases is fundamental for their synthesis and application in molecular biology. However, modifications to the sugar moiety can significantly impact polymerase activity.

Wild-type DNA polymerases generally exhibit low tolerance for sugar modifications. mdpi.com The catalytic mechanism of polymerases involves a precise arrangement of the incoming nucleotide, the template strand, and metal ions in the active site, a process sensitive to steric changes. mdpi.com The bulky 2'-O-butyl group can sterically hinder the proper positioning of the nucleotide for the polymerization reaction. mdpi.com

However, mutated polymerases have been developed to overcome this limitation. Research has shown that a mutant KOD DNA polymerase, KOD DGLNK, can successfully incorporate various 2'-O-alkyl-5-methyluridine triphosphates, including the 2'-O-butyl variant, into oligonucleotides. mdpi.com A primer extension assay demonstrated that while dTTP resulted in a fully extended product, all tested 2'-O-alkyl-5mUTPs, including 2'-O-butyl, showed at least single nucleotide incorporation. mdpi.com

The interaction with DNA ligases, which catalyze the formation of phosphodiester bonds to seal nicks in the DNA backbone, is also affected. nih.gov The ligase clamps around the DNA duplex, and its active site must accommodate the 3'-hydroxyl and 5'-phosphate termini. The presence of a 2'-O-butyl group near the ligation site could interfere with the enzyme's ability to bind and catalyze the reaction due to steric hindrance, though specific studies on 2'-O-butyl-5-methyluridine and ligases are limited.

Table 1: Polymerase Incorporation of 2'-O-Alkyl-5mUTPs This interactive table summarizes the incorporation efficiency of various modified uridine (B1682114) triphosphates by the KOD DGLNK polymerase, based on findings from primer extension assays. mdpi.com

| 2'-O-Alkyl Modification | Incorporation Efficiency | Product Length |

|---|---|---|

| Deoxythymidine (dTTP) | Fully extended product | Full length |

| 2'-O-Methyl (2'-OMe) | Single to multiple incorporation | Short to medium |

| 2'-O-Ethyl (2'-OEt) | Single to multiple incorporation | Short to medium |

| 2'-O-Propyl (2'-OPr) | Single to multiple incorporation | Short to medium |

| 2'-O-Butyl (2'-OBu) | At least single incorporation | Short |

Modulation of Nuclease Activity and Resistance

A primary advantage of 2'-O-alkyl modifications is the significant enhancement of resistance to nuclease degradation. mdpi.comidtdna.comidtdna.combiosyn.com This increased stability is crucial for therapeutic oligonucleotides, which must survive in biological fluids.

The 2'-hydroxyl group of RNA is directly involved in RNA strand cleavage. Replacing this group with a 2'-O-alkyl moiety, such as a butyl group, sterically blocks the access of ribonucleases (RNases) that would otherwise degrade the RNA strand. oup.com The stability against nucleases tends to increase with the length of the substituted carbon chain. mdpi.com Therefore, the 2'-O-butyl modification is expected to confer substantial nuclease resistance. This protection is attributed to the modification's proximity to the adjacent phosphodiester linkage, a primary target for nuclease attack. oup.com

Table 2: Contribution of Modifications to Nuclease Resistance This table outlines how different chemical modifications contribute to the stability of oligonucleotides against enzymatic degradation.

| Modification | Mechanism of Nuclease Resistance | Reference |

|---|---|---|

| 2'-O-Alkyl (e.g., Butyl) | Steric hindrance at the 2' position blocks nuclease access to the phosphodiester backbone. | mdpi.comoup.com |

| 5-Methyl (on Uridine) | Enhances duplex stability through improved base stacking, creating a less favorable substrate for nucleases. | nih.gov |

RNase H is an enzyme that specifically cleaves the RNA strand of an RNA/DNA hybrid duplex, a key mechanism for many antisense oligonucleotides (ASOs). However, this activity is highly dependent on the geometry of the heteroduplex.

Oligonucleotides that are uniformly modified with 2'-O-alkyl groups, including 2'-O-methyl and by extension 2'-O-butyl, adopt an A-form helical geometry. oup.com RNase H requires a duplex that can adopt a geometry intermediate between A-form and B-form to recognize and cleave the RNA strand. oup.comresearchgate.net Consequently, a duplex formed between a target mRNA and a fully 2'-O-butyl-modified ASO is not a substrate for RNase H. oup.comgeneri-biotech.com The enzyme's inability to process these duplexes is due to the lack of key interactions with the 2'-hydroxyl groups of the RNA strand, which are essential for proper recognition and cleavage. oup.com

To overcome this limitation while still benefiting from the nuclease resistance of 2'-O-alkyl modifications, a "gapmer" design is often employed. oup.comnih.gov In a gapmer ASO, a central "gap" region of 7-10 deoxynucleotides (often with a phosphorothioate (B77711) backbone) is flanked by "wings" composed of 2'-O-modified nucleotides. nih.govnih.gov This design allows the central DNA:RNA hybrid to be recognized and cleaved by RNase H, while the modified wings provide high binding affinity and protection against degradation by other nucleases. oup.com

Influence on Ribonucleoprotein Complex Assembly and Function (e.g., RISC)

In the context of RNA interference (RNAi), short interfering RNAs (siRNAs) are loaded into the RNA-Induced Silencing Complex (RISC), where the guide strand directs the complex to cleave a complementary mRNA target. nih.gov Chemical modifications to the siRNA can significantly affect its loading into RISC and its subsequent activity.

The influence of 2'-O-alkyl modifications, such as the well-studied 2'-O-methyl (2'-OMe) group, is highly position-dependent. nih.govacs.org The "seed region" of the siRNA guide strand (nucleotides 2-8) is particularly sensitive to modification. acs.org

Positions 2-5: Modifications in this region have been shown to reduce or eliminate off-target effects, which are often mediated by miRNA-like binding of the seed region to unintended mRNAs. This is likely due to steric hindrance that disrupts the binding required for off-target silencing, without significantly affecting the on-target activity of potent siRNAs. nih.govacs.org

Positions 6-8: In contrast, 2'-OMe modifications in this part of the seed region can increase both on-target and off-target activities. acs.org

These findings suggest a functional division within the seed region. acs.org While specific data for the bulkier 2'-O-butyl group is scarce, it is plausible that it would produce similar, if not more pronounced, position-dependent effects due to its larger size. A 2'-O-butyl modification in the 2-5 region could be a powerful tool for mitigating off-target effects. Modifications in the passenger strand or at the 3'-overhang are generally well-tolerated and can be compatible with RISC assembly. researchgate.net

Base Stacking and Hydrogen Bonding Contributions of 5-Methyl and 2'-O-Butyl Groups

The thermodynamic stability of a nucleic acid duplex is governed by a combination of hydrogen bonding and base stacking interactions.

The 5-methyl group on the uracil (B121893) base plays a crucial role in enhancing duplex stability. It improves base stacking by increasing the hydrophobic and polarizable surface area of the base, leading to more favorable van der Waals interactions with adjacent bases. nih.gov This enhanced stacking contributes to a higher melting temperature (Tm) of the duplex.

The 2'-O-butyl group primarily influences the conformation of the ribose sugar. By replacing the 2'-hydroxyl group, it locks the sugar into a C3'-endo pucker, which is characteristic of an A-form helix. oup.com This "pre-organizes" the oligonucleotide backbone into a conformation that is favorable for binding to complementary RNA, leading to an increase in binding affinity (and thus Tm) due to entropic benefits. oup.com

Table 3: Biophysical Contributions of Chemical Groups This table summarizes the primary contributions of the 5-methyl and 2'-O-butyl groups to the molecular interactions and stability of the modified oligonucleotide.

| Chemical Group | Primary Contribution | Biophysical Effect | Reference |

|---|---|---|---|

| 5-Methyl | Base Stacking | Increases thermal stability (Tm) by enhancing hydrophobic and van der Waals interactions between adjacent bases. | nih.gov |

| 2'-O-Butyl | Sugar Conformation | Favors C3'-endo pucker, pre-organizing the backbone into an A-form geometry, which increases binding affinity to RNA targets. | oup.com |

| 2'-O-Butyl | Hydrogen Bonding | Removes the 2'-hydroxyl hydrogen bond donor, altering local hydration and introducing steric bulk. | oup.com |

Biological Activity and Functional Implications of 2 O Butyl 5 Methyluridine in in Vitro and Non Human Cellular Systems

Applications in Gene Silencing Technologiesnih.gov

Small Interfering RNA (siRNA) Modificationsnih.govbenchchem.comnih.govhorizondiscovery.comoup.comsitoolsbiotech.comnih.gov

The incorporation of 2'-O-alkyl modifications, such as the 2'-O-butyl group, into siRNA duplexes is a strategy to enhance their therapeutic potential. mdpi.com These modifications can increase the stability of the siRNA molecule and influence its interaction with the RNA-induced silencing complex (RISC), the cellular machinery responsible for RNA interference (RNAi).

A significant challenge in siRNA therapeutics is the potential for off-target effects, where the siRNA silences unintended genes. horizondiscovery.com Chemical modifications, particularly within the seed region, are a key strategy to mitigate these effects. sitoolsbiotech.com The introduction of 2'-O-methyl modifications at specific positions within the seed region of the siRNA guide strand has been demonstrated to reduce the number of off-target transcripts without a significant loss of on-target activity. nih.govacs.org Specifically, modifications at positions 2-5 of the seed region have been shown to inhibit off-target effects. acs.orgresearchgate.net This is thought to occur because the modification creates steric hindrance that disrupts the base pairing between the siRNA and partially complementary off-target messenger RNAs (mRNAs). acs.org It is plausible that the larger 2'-O-butyl group could offer a similar or even enhanced effect in reducing off-target silencing by destabilizing these imperfect interactions.

| Modification Strategy | Impact on On-Target Activity | Impact on Off-Target Effects |

| 2'-O-Methyl at Seed Positions 2-5 | Generally maintained | Reduced |

| 2'-O-Methyl at Seed Positions 6-8 | Can be enhanced | Can be enhanced |

| 3'-Terminal 2'-O-Methyl (20-nt guide) | Often negatively impacted | Not the primary focus |

Antisense Oligonucleotide (ASO) Design and Functionnih.govnih.govmdpi.comacs.orgdrugbank.comnih.gov

Antisense oligonucleotides are single-stranded nucleic acids designed to bind to a specific mRNA and modulate its function. nih.gov Chemical modifications are essential for the therapeutic viability of ASOs, enhancing their stability, binding affinity, and resistance to cellular nucleases. oup.com

The design of ASOs often involves a "gapmer" structure, where a central region of DNA monomers, which activates RNase H to cleave the target RNA, is flanked by modified nucleotide wings. oup.comnih.gov 2'-O-alkyl modifications, including 2'-O-methyl and the related 2'-O-methoxyethyl (2'-O-MOE), are frequently used in these wings to increase nuclease resistance and binding affinity to the target RNA. nih.govnih.govyoutube.com The 2'-O-butyl modification is part of this class of modifications and is expected to confer similar benefits. mdpi.com These modifications help to pre-organize the sugar into an A-type backbone conformation, which is favorable for binding to RNA. oup.com The increased hydrophobicity of 2'-O-alkyl-modified oligonucleotides can also be beneficial for their therapeutic application. mdpi.com

| Modification | Key Advantages in ASO Design |

| Phosphorothioate (B77711) (PS) Backbone | Increased nuclease resistance, facilitates cellular uptake. horizondiscovery.com |

| 2'-O-Methyl (2'-OMe) | Increases binding affinity, enhances nuclease resistance, can be non-toxic. oup.comyoutube.com |

| 2'-O-Methoxyethyl (2'-O-MOE) | Successful in clinically approved drugs, increases binding affinity and stability. mdpi.comoup.com |

| 2'-O-Butyl (2'-OBu) | Expected to increase nuclease stability and hydrophobicity. mdpi.com |

Modulation of Cellular Recognition Pathwaysnih.govyoutube.com

The introduction of modified nucleosides into synthetic oligonucleotides can also influence how these molecules are recognized by the host's cellular machinery, including the immune system.

Immune Response Modulation by Pyrimidine Methylationnih.govyoutube.com

The methylation of pyrimidines, such as the 5-methyl group on the uridine (B1682114) base of 2'-O-Butyl-5-methyluridine, can play a role in modulating the innate immune response. nih.gov Synthetic siRNAs can be recognized by pattern recognition receptors, leading to the production of type I interferons and other pro-inflammatory cytokines, which can cause off-target effects. aai.org Modifications to the nucleobases can help to reduce this immunostimulation. For instance, the introduction of 5-methylcytidine (B43896) has been shown to reduce the immune response. nih.gov Similarly, the presence of 5-methyluridine (B1664183) (also known as ribothymidine) in RNA can influence its recognition by the immune system. wikipedia.org While the primary focus of the 2'-O-butyl group is on stability and specificity, the 5-methyl group on the uracil (B121893) base may contribute to a reduced immunostimulatory profile of oligonucleotides containing this modification.

Metabolic Fate and Stability in Cellular Systems (In Vitro/Non-Human)

A primary challenge for therapeutic oligonucleotides is their rapid degradation by nucleases present in biological systems. scielo.broup.com Chemical modifications are essential to confer stability. The 2'-O-alkylation of the ribose sugar is a key modification that provides significant resistance to nuclease-mediated degradation. google.comscielo.broup.com

The 2'-hydroxyl group in natural RNA is critical for recognition by many nucleases. oup.com By replacing the hydrogen of this hydroxyl group with an alkyl chain, such as a butyl group, the oligonucleotide becomes a poor substrate for these enzymes. This modification sterically hinders the approach of nucleases, protecting the phosphodiester backbone from cleavage. scielo.brscielo.br

Studies comparing different 2'-O-alkyl groups have shown that larger substituents can offer greater nuclease resistance than smaller ones. scielo.brscielo.br For example, 2'-O-alkylcarbamoylethyl-modified oligonucleotides showed enhanced resistance to 3'-exonucleases, with the effect increasing with the length of the alkyl chain (e.g., octyl > butyl > ethyl). nih.gov Therefore, an oligonucleotide containing 2'-O-butyl modifications is expected to have substantially greater stability against both endonucleases and exonucleases compared to unmodified RNA or DNA. idtdna.com

The metabolic stability of several 2'-O-modified oligonucleotides has been evaluated in in vitro systems, such as liver homogenates, which contain a mixture of metabolic enzymes. nih.govresearchgate.net

Comparative Stability of 2'-O-Modified Oligonucleotides:

| Modification | Nuclease Resistance | Key Findings | References |

| Unmodified RNA/DNA | Low | Rapidly degraded by endo- and exonucleases. | scielo.broup.com |

| 2'-O-Methyl (2'-OMe) | High | Prevents cleavage by single-stranded endonucleases and increases stability against DNases. | idtdna.com |

| 2'-O-Methoxyethyl (2'-O-MOE) | Very High | Highly resistant to nuclease degradation in both plasma and tissue homogenates. | nih.govresearchgate.netacs.org |

| 2'-O-Alkylcarbamoylethyl | High | Resistance to 3'-exonuclease increases with the length of the alkyl chain (e.g., n-octyl). | nih.gov |

| Phosphorothioate (PS) | High | Renders the internucleotide linkage resistant to nucleases; often combined with 2'-O-modifications. | idtdna.com |

This table summarizes general findings. Specific metabolic rates for this compound are not published.

In these in vitro systems, the metabolism of stabilized oligonucleotides, such as those with 2'-O-MOE modifications, proceeds slowly, primarily through initial cleavage by endonucleases followed by exonuclease digestion, resulting in shortened, inactive fragments. researchgate.net

Structure Activity Relationship Sar Studies of 2 O Butyl 5 Methyluridine Analogues

Systematic Variation of 2'-Alkyl Chain Length and its Effect on Oligonucleotide Properties

The modification of the 2'-hydroxyl group of the ribose sugar is a fundamental approach in antisense oligonucleotide design. The primary goals are to increase resistance to nuclease degradation and to modulate binding affinity to the target RNA. scielo.brscielo.br Introducing an alkyl group at this position, such as in 2'-O-alkyl ribonucleosides, serves these purposes by sterically shielding the phosphodiester backbone from enzymatic attack and by influencing the conformational dynamics of the sugar ring. nih.govmdpi.com

A key principle in SAR studies is the systematic variation of the 2'-O-alkyl chain length. Generally, smaller substituents like 2'-O-methyl (2'-OMe) provide a beneficial balance of increased duplex stability and nuclease resistance. mdpi.com The improved hybridization affinity is largely attributed to the electronegative oxygen atom, which biases the sugar pucker towards a C3'-endo conformation. scielo.broup.com This "preorganizes" the oligonucleotide into an A-form helical geometry, which is favorable for binding to complementary RNA strands. oup.comoup.com

However, as the linear alkyl chain length increases from methyl to ethyl, propyl, and butyl, a distinct trend emerges. While longer alkyl chains can further enhance nuclease resistance, they also tend to decrease the thermal stability (melting temperature, Tm) of the oligonucleotide duplex. scielo.brmdpi.comacs.org This destabilization is thought to arise from steric interference by the larger, flexible alkyl chains within the duplex structure, potentially disrupting the ordered network of water molecules in the minor groove. scielo.br Furthermore, the ordering of a longer, flexible chain upon hybridization is entropically unfavorable, which can counteract the stability gained from pre-organization. oup.com

Table 1: Effect of 2'-O-Alkyl Chain Length on Oligonucleotide Duplex Stability

This table illustrates the general trend observed for the change in melting temperature (ΔTm) per modification as the length of the 2'-O-alkyl chain is varied. Data is representative of trends reported in the literature. mdpi.comoup.com

| 2'-O-Modification | Chain Length | Typical ΔTm per modification (°C) | Relative Nuclease Resistance |

|---|---|---|---|

| 2'-O-Methyl (OMe) | 1 Carbon | +1.0 to +1.5 | Good |

| 2'-O-Ethyl (OEt) | 2 Carbons | Slightly lower than OMe | Very Good |

| 2'-O-Propyl (OPr) | 3 Carbons | Lower than OMe | Excellent |

| 2'-O-Butyl (OBu) | 4 Carbons | Lower than OMe | Excellent |

Interplay Between 2'-Modification and 5-Position Modification (e.g., 5-Methyl vs. other 5-Substituents)

To further refine oligonucleotide properties, researchers often employ a dual-modification strategy, altering both the sugar and the nucleobase. The C5 position of pyrimidines (like uridine (B1682114) and cytidine) is an ideal site for modification because it projects into the major groove of the duplex and does not interfere with the Watson-Crick hydrogen bonds responsible for base pairing. oup.com The 5-methyl group in thymidine (B127349) (5-methyluridine) is a natural modification that is known to slightly increase duplex stability compared to an unmodified uridine, an effect attributed to improved stacking interactions. biomers.net

Combining a 2'-O-alkyl modification with a 5-position substituent can produce synergistic effects. Studies have shown that the effects of combining 2' and 5' modifications are often additive. oup.com For instance, a highly stabilizing modification can be created by combining a 2'-fluoro group with a 5-propynyl group on a uridine base. oup.com

The 5-propynyl group is particularly effective, significantly enhancing duplex stability through improved base stacking and favorable hydrophobic interactions. biomers.net Replacing a 5-methyl group with a 5-propynyl group leads to a substantial increase in the Tm of a duplex. oup.comnih.gov This suggests that in an analogue like 2'-O-butyl-5-methyluridine, replacing the 5-methyl with a 5-propynyl group could potentially offset the thermal destabilization caused by the longer butyl chain while retaining high nuclease resistance. Such a strategy allows for the fine-tuning of oligonucleotides to achieve a desired balance of stability and enzymatic resilience. nih.govresearchgate.net

Recent work has explored combining 2'-O-methyl modifications with 2'-deoxy-2'-α-fluoro-2'-β-C-methyl modifications, highlighting the complex but potent synergies that can arise from multi-site modifications to achieve optimal therapeutic profiles, including mitigating off-target effects. nih.govnih.gov

Table 2: Synergistic Effects of 2'- and 5-Position Modifications on Duplex Stability

This table provides a representative comparison of the change in melting temperature (ΔTm) for single versus dual modifications on a uridine nucleoside within an oligonucleotide. Data is based on trends reported in the literature. oup.combiomers.netnih.gov

| Modification Type | Example | Typical ΔTm per modification (°C) |

|---|---|---|

| Unmodified | Uridine | 0 (Reference) |

| 5-Position Only | 5-Methyluridine (B1664183) (Thymidine) | +0.5 |

| 5-Position Only | 5-Propynyluridine | +1.7 to +2.5 |

| 2'-Position Only | 2'-O-Methyluridine | +1.0 to +1.5 |

| Dual Modification | 2'-O-Methyl-5-methyluridine | Additive Effect (~ +1.5 to +2.0) |

Rational Design Principles for Optimizing Modified Nucleosides in Nucleic Acid Therapeutics Research

The development of effective nucleic acid therapeutics is guided by several rational design principles aimed at overcoming the inherent limitations of natural oligonucleotides, such as poor stability and cellular uptake. scielo.brmdpi.comnih.gov

A primary principle is conformational pre-organization . oup.comoup.comnih.gov By introducing modifications like 2'-O-alkyl groups, the sugar ring is biased towards the C3'-endo pucker. oup.commdpi.com This conformation mimics the geometry of RNA, thereby pre-organizing the therapeutic strand for more efficient and stable binding to its target mRNA. This reduces the entropic penalty of hybridization and increases binding affinity. oup.com

A second crucial principle is enhancement of nuclease resistance . Unmodified oligonucleotides are rapidly degraded by enzymes in the body. scielo.brmdpi.com Modifications at the 2'-position, such as the 2'-O-butyl group, and alterations to the phosphodiester backbone (e.g., phosphorothioates) provide steric hindrance that protects the oligonucleotide from degradation, thereby increasing its biological half-life. biosearchtech.commicrosynth.com

Third, the design must balance binding affinity with other desired properties . There is often a trade-off; for example, while increasing the 2'-O-alkyl chain length boosts nuclease resistance, it can decrease binding affinity. scielo.br Similarly, some modifications that dramatically increase stability, like Locked Nucleic Acid (LNA), can sometimes lead to off-target effects or toxicity. nih.gov Rational design involves finding a "sweet spot" that optimizes therapeutic activity while minimizing undesirable effects.

Finally, the principle of synergistic multi-site modification is increasingly important. As demonstrated by the interplay between 2'- and 5-position modifications, combining different chemical alterations can achieve properties superior to those possible with a single change. oup.comnih.govnih.gov This allows for the creation of highly tailored oligonucleotides with optimized stability, specificity, and potency for clinical applications.

Advanced Methodologies and Computational Approaches

Molecular Modeling and Dynamics Simulations for Predicting 2'-O-Butyl-Nucleoside Behavior

Molecular dynamics (MD) simulations have become a powerful tool for revealing the atomic-level structure, fluctuations, and interactions of biomolecules. mdpi.com These simulations can predict how the introduction of a 2'-O-butyl group into a nucleoside, such as in 2'-O-Butyl-5-methyluridine, alters the behavior of the resulting oligonucleotide.

The 2'-hydroxyl group in a natural RNA ribose is crucial for its structure and dynamics, promoting a C3'-endo sugar conformation which is characteristic of A-form RNA duplexes. oup.comacs.org Chemical modifications at the 2'-position directly modulate this conformational preference. oup.comacs.org MD simulations of nucleosides with various 2'-O-alkyl modifications, such as 2'-O-methyl, have shown that these changes maintain and can even enhance the preorganization of the sugar into an A-type backbone conformation. oup.com This is significant because the A-form geometry is essential for the hybridization of antisense oligonucleotides to their target RNA. By simulating the conformational landscape of this compound, researchers can predict its preferred sugar pucker. It is anticipated that the butyl group, like other alkyl modifications, would favor the C3'-endo pucker.

MD simulations are also employed to study the impact of modifications on the stability of nucleic acid duplexes. beilstein-journals.org The simulations can provide insights into changes in hydration patterns around the duplex and the free energy of complex formation. acs.org For example, studies on various 2'-O-modifications have examined their effect on thermal stability (T_m) and resistance to nuclease degradation. oup.comoup.com While specific simulation data for the 2'-O-butyl group is not extensively published, general trends from related modifications provide a predictive framework.

| Modification | Effect on Duplex Stability (ΔT_m/mod) | Key Structural Influence |

| 2'-O-Methyl | Stabilizing | Enhances A-form preorganization, increases nuclease resistance. oup.com |

| 2'-O-Propyl | Generally stabilizing | Lipophilic character can be well-tolerated. oup.com |

| 2'-O-Allyl | Stabilizing | Similar to other small alkyl groups. oup.com |

| 2'-O-(2-Methoxyethyl) (MOE) | Highly stabilizing | One of the most successful modifications for enhancing affinity and metabolic stability. oup.com |

| 2'-O-Butyl (Predicted) | Likely stabilizing | The increased lipophilicity compared to smaller alkyl groups could influence protein binding and cellular uptake. |

This table presents findings on various 2'-O-modifications to infer the likely properties of a 2'-O-butyl group.

Furthermore, MD simulations combined with free-energy perturbation (FEP) methods can be used to investigate the incorporation efficiency and inhibitory effects of modified nucleotide analogs against viral polymerases, such as RNA-dependent RNA polymerase (RdRp). mdpi.comnih.gov This approach could be used to model how an enzyme like SARS-CoV-2 RdRp would interact with the triphosphate form of this compound, predicting its potential as an antiviral agent. mdpi.com

In Silico Predictive Models for Oligonucleotide Properties

Statistical modeling approaches have been successfully applied to create algorithms that predict the efficacy of exon skipping for oligonucleotides with modifications like 2'-O-Methyl RNA. plos.org These predictive models are built on large datasets from previous experiments. Analysis has shown that the two most significant predictive parameters for efficacy are the binding energetics of the oligonucleotide to the target RNA and the distance of the target site from the splice acceptor site. plos.org While these models were developed for specific chemistries like 2'O-Methyl, the principles are applicable for designing screens for ONs containing this compound. plos.org

| Predictive Parameter | Description | Relevance to Oligonucleotide Design |

| Binding Energy | The strength of the hybridization between the oligonucleotide and its target RNA sequence. | Found to have the strongest influence on efficacy; a primary determinant of success. plos.org |

| Target Site Distance | The distance in bases from the oligonucleotide's binding site to a key functional element, such as a splice acceptor or donor site. | A critical parameter for splice-switching oligonucleotides. plos.org |

| Secondary Structure | The presence of stable hairpin loops or other structures in the target RNA that may hinder oligonucleotide binding. | Accessibility of the target site is crucial for hybridization. |

| GC Content | The percentage of guanine (B1146940) and cytosine bases in the oligonucleotide sequence. | Influences binding affinity (T_m) and can affect specificity. |

This table outlines key parameters used in predictive models for oligonucleotide efficacy, based on studies of 2'O-Methyl and other modified ONs.

These in silico tools can screen entire exons to identify optimal target sequences for an oligonucleotide containing this compound, helping to reduce the number of candidates that need to be tested experimentally. plos.org The goal is to develop robust models that can accurately predict efficacy across different gene targets and chemical modifications. plos.org

Fragment-Based Drug Design (FBDD) and Virtual Screening for Modified Nucleosides

Fragment-Based Drug Design (FBDD) and virtual screening are powerful computational strategies for hit identification in early-stage drug discovery. frontiersin.orgcambridgemedchemconsulting.com These methods are highly relevant to the discovery and optimization of modified nucleosides as therapeutic agents.

Virtual screening involves the computational assessment of large chemical libraries to identify molecules that are likely to bind to a specific biological target, such as an enzyme or protein. cambridgemedchemconsulting.com This can be done through two main approaches:

Ligand-Based Virtual Screening (LBVS) : This method uses the structure of a known active ligand as a template to search for other compounds with similar structural or chemical features. cambridgemedchemconsulting.comacs.org For example, if this compound were a known inhibitor, its structure could be used to screen databases for similar molecules. acs.org

Structure-Based Virtual Screening (SBVS) : This approach requires a 3D structure of the target protein. cambridgemedchemconsulting.com Computational "docking" is used to fit candidate molecules from a library into the target's binding site and score how well they bind. cambridgemedchemconsulting.comacs.org This method could be used to screen billions of molecules to find novel nucleoside or non-nucleoside inhibitors of a viral polymerase or other target. biorxiv.org

FBDD, in contrast, starts with screening libraries of very small molecules, or "fragments," which typically have low binding affinity but do so very efficiently. frontiersin.orgnih.gov Once a fragment that binds to the target is identified, often through biophysical methods, it serves as a starting point for building a more potent lead compound. nih.gov This can be achieved by "growing" the fragment by adding new functional groups or by "linking" two different fragments that bind to adjacent sites. frontiersin.org

In the context of modified nucleosides, FBDD can be applied in several ways. A modified nucleoside like this compound could itself be considered a fragment, which is then elaborated to optimize binding to a target. Alternatively, an initial, non-nucleoside fragment hit could be optimized by incorporating a modified nucleoside moiety to improve its properties. Computational methods are crucial in FBDD for designing how to grow or link fragments to maximize affinity and develop a structure-activity relationship (SAR). frontiersin.orgacs.org

| FBDD Stage | Description | Key Techniques |

| 1. Library Assembly | Design and curation of a library of low molecular weight compounds ("fragments"). | Computational filtering for diversity, solubility, and chemical tractability. nih.gov |

| 2. Fragment Screening | Screening the fragment library against the biological target to identify binders. | Biophysical methods like X-ray crystallography, NMR spectroscopy, or thermal shift assays. nih.gov |

| 3. Hit Validation | Confirming the binding and characterizing the interaction of the hit fragments with the target. | Structural biology (X-ray, NMR) to determine the binding mode. nih.gov |

| 4. Hit-to-Lead Elaboration | Optimizing the fragment hit into a more potent lead compound. | Computationally guided fragment growing or linking strategies. frontiersin.org |

This table summarizes the key stages of a typical Fragment-Based Drug Design workflow.

Research Applications Beyond Therapeutics

Development of Modified Oligonucleotides for Diagnostic Probes

The efficacy of nucleic acid probes, used in diagnostic assays like quantitative PCR (qPCR) and Fluorescence In Situ Hybridization (FISH), depends on their stability, specificity, and binding affinity to a target sequence. synbio-tech.com Chemical modifications are often introduced to enhance these properties. synbio-tech.com The incorporation of 2'-O-alkyl groups, including the butyl moiety, into oligonucleotides is a strategy employed to increase their utility as diagnostic agents. google.com

The 2'-O-butyl modification contributes significantly to the nuclease resistance of an oligonucleotide. mdpi.com This is a critical feature for diagnostic probes, as it prevents their degradation by enzymes present in biological samples, ensuring the probe's integrity throughout the diagnostic procedure. google.com Research has shown that the length of the 2'-O-linear-carbon-chain, such as in 2'-O-ethyl (2'-OEt), 2'-O-propyl (2'-OPr), and 2'-O-butyl (2'-OBu) modifications, correlates with higher nuclease stability. mdpi.com

A systematic analysis of various 2'-O-alkyl-modified oligonucleotides revealed distinct properties based on the specific alkyl group. While 2'-O-methyl modifications are known to enhance thermal duplex stability, longer linear carbon chains like the butyl group tend to increase hydrophobicity and nuclease resistance. mdpi.com This increased resistance was demonstrated in a study where modified oligonucleotides were incubated with fetal bovine serum (FBS), showing that 2'-O-alkyl modifications provided significant protection against enzymatic degradation compared to unmodified DNA. mdpi.com

Table 1: Comparison of Properties for 2'-O-Alkyl-Modified Oligonucleotides This table summarizes findings on how different 2'-O-alkyl modifications on 5-methyluridine (B1664183) impact key properties of oligonucleotides relevant to diagnostic probes. mdpi.com

| Modification | Nuclease Resistance | Relative Hydrophobicity |

| 2'-O-ethyl | Increased | Moderate |

| 2'-O-propyl | High | High |

| 2'-O-butyl | High | Very High |

| 2'-O-isopropyl | Increased | Moderate |

| 2'-O-hydroxyethyl | Increased | Low |

These tailored properties allow for the development of highly stable diagnostic probes for various applications, including the detection of infectious disease pathogens and the diagnosis of genetic diseases. synbio-tech.comnih.gov

Application in Polymerase Chain Reaction (PCR) and Nucleic Acid Amplification Techniques

Polymerase Chain Reaction (PCR) and other nucleic acid amplification techniques are fundamental tools in molecular biology that rely on the enzymatic synthesis of DNA. nih.gov The incorporation of modified nucleosides, such as 2'-O-Butyl-5-methyluridine, into this process can create amplicons with novel characteristics. However, many DNA polymerases have difficulty incorporating nucleotides with modifications at the 2'-position of the sugar. mdpi.com

Recent research has overcome this limitation through the development of mutant DNA polymerases. A notable example is the KOD DNA polymerase mutant, KOD DGLNK, which can successfully incorporate various 2'-O-alkyl-5-methyluridine triphosphates, including the 2'-O-butyl variant (2'-OBu-5mUTP), into oligonucleotides during enzymatic synthesis. mdpi.com

In a primer extension assay using the KOD DGLNK polymerase, 2'-OBu-5mUTP was successfully incorporated into a growing DNA strand opposite a template, demonstrating its utility as a substrate in nucleic acid amplification. mdpi.com The ability to create fully-modified oligonucleotides using this enzymatic method opens the door to producing nucleic acids with enhanced stability and tailored hydrophobicity for specific downstream applications. mdpi.com

Table 2: Enzymatic Incorporation of 2'-O-Alkyl 5-methyluridine Triphosphates This table shows the results of a primer extension assay using the KOD DGLNK DNA polymerase, indicating the successful incorporation of various modified nucleotides. mdpi.com

| Nucleotide Triphosphate | Result of Primer Extension Assay |

| 2'-O-ethyl-5mUTP | Full-length product observed |

| 2'-O-propyl-5mUTP | Full-length product observed |

| 2'-O-butyl-5mUTP | Full-length product observed |

| 2'-O-isopropyl-5mUTP | Single nucleotide incorporation observed |

| 2'-O-hydroxyethyl-5mUTP | Full-length product observed |

The use of such modified nucleoside triphosphates in amplification techniques is valuable for generating functional nucleic acids like aptamers and nucleic acid enzymes from oligonucleotide libraries. mdpi.com

Chemical Biology Tools and Reporters

Chemical biology involves the use of small molecules to study and manipulate biological systems. nih.gov Modified nucleosides can serve as powerful chemical biology tools by introducing specific functionalities or properties into a nucleic acid strand, allowing researchers to probe biological processes. nih.govresearchgate.net

While not a reporter in the traditional sense of emitting a fluorescent or luminescent signal, the 2'-O-butyl group acts as a biophysical reporter. Its primary contribution is the significant increase in hydrophobicity it imparts to the oligonucleotide. mdpi.com This change in a key physicochemical property can be exploited in several ways:

Probing Hydrophobic Interactions: Oligonucleotides containing this compound can be used to study the role of hydrophobic interactions in nucleic acid binding events, such as protein-DNA or protein-RNA recognition. The butyl group provides a bulky, non-polar moiety to probe pockets or surfaces on target molecules.

Controlling Self-Assembly: The hydrophobic nature of the 2'-O-butyl modification can be used to drive the self-assembly of nucleic acid structures, creating novel nanomaterials with specific shapes and properties for research purposes.

Furthermore, the enhanced nuclease resistance conferred by the 2'-O-butyl modification ensures that these chemical probes remain intact in complex biological environments, making them reliable tools for in-vitro and potentially cell-based experiments. mdpi.com The ability to enzymatically synthesize oligonucleotide libraries containing this modification allows for the selection of functional molecules with tailored hydrophobic characteristics for various chemical biology applications. mdpi.com

Future Research Directions and Unanswered Questions

Exploration of Novel 2'-O-Butyl-5-methyluridine Derivatives and Conjugates

Future research will likely focus on the rational design and synthesis of novel this compound derivatives to fine-tune its properties. This includes the exploration of alternative alkyl chains at the 2'-O-position to modulate hydrophobicity and steric bulk, potentially impacting nuclease resistance and protein binding profiles. The synthesis of 2'-O-alkyl-5-methyluridine triphosphates, including the butyl derivative, has been successfully demonstrated, paving the way for their enzymatic incorporation into oligonucleotide libraries. oup.commdpi.com

A significant area of future development lies in the creation of this compound-containing oligonucleotide conjugates. rsc.org The covalent attachment of various moieties such as peptides, lipids, carbohydrates, and polymers can enhance cellular uptake, improve tissue-specific targeting, and augment therapeutic efficacy. nih.gov For instance, conjugation to cell-penetrating peptides could facilitate entry into cells that are traditionally difficult to transfect. Lipid conjugations, on the other hand, can improve pharmacokinetic properties and aid in membrane translocation. nih.gov The development of robust and efficient conjugation chemistries will be paramount to realizing the potential of these next-generation therapeutics.

| Conjugate Moiety | Potential Advantage | Relevant Research Area |

| Cell-penetrating peptides (CPPs) | Enhanced cellular uptake | Overcoming cell membrane barriers |

| Lipids (e.g., cholesterol) | Improved pharmacokinetic profile and membrane interaction | Enhancing in vivo stability and delivery |

| Carbohydrates (e.g., GalNAc) | Targeted delivery to specific cell types (e.g., hepatocytes) | Receptor-mediated drug delivery |

| Polymers (e.g., PEG) | Increased circulation half-life and reduced immunogenicity | Improving drug bioavailability |

Deeper Mechanistic Insights into Cellular Processing and Recognition of 2'-O-Butyl-Modified Nucleic Acids

A critical unanswered question is how the 2'-O-butyl modification influences the interaction of nucleic acids with cellular machinery. While it is established that 2'-O-alkyl modifications, including the 2'-O-butyl group, confer increased resistance to nuclease degradation, the precise mechanisms of this protection are not fully elucidated. mdpi.com It is hypothesized that the bulky butyl group sterically hinders the approach of nucleases to the phosphodiester backbone. nih.gov

Furthermore, understanding how these modified oligonucleotides are recognized and processed by cellular proteins is crucial. The phosphorothioate (B77711) backbone modification is known to promote protein binding, which can affect cellular uptake and distribution. nih.gov Investigating the protein binding profile of oligonucleotides containing 2'-O-butyl modifications will provide insights into their intracellular trafficking and potential off-target effects. Future studies should aim to identify specific proteins that interact with 2'-O-butyl-modified nucleic acids and characterize the functional consequences of these interactions. This knowledge will be instrumental in designing modified oligonucleotides with optimized cellular behavior and reduced non-specific effects. nih.gov

Integration of 2'-O-Butyl Modifications with Other Chemical Architectures for Enhanced Functionality

The true potential of this compound may be realized through its synergistic combination with other chemical modifications. The integration of 2'-O-butyl modifications with established chemistries like phosphorothioate (PS) backbones and locked nucleic acids (LNAs) could lead to oligonucleotides with superior therapeutic properties. nih.govnih.gov

The phosphorothioate modification is known to enhance nuclease resistance and promote protein binding, while 2'-O-alkyl modifications also contribute to stability. nih.govnih.gov Combining these two modifications could result in a more robust and bioavailable therapeutic agent. Similarly, the high binding affinity conferred by LNA monomers could be complemented by the nuclease resistance and hydrophobicity of the 2'-O-butyl group, leading to highly potent antisense oligonucleotides or siRNAs. nih.gov Future research should systematically explore various combinations of these modifications to identify optimal designs for specific therapeutic applications.

| Modification Combination | Potential Synergistic Effect |

| 2'-O-Butyl + Phosphorothioate (PS) | Enhanced nuclease resistance and favorable protein interactions |

| 2'-O-Butyl + Locked Nucleic Acid (LNA) | High binding affinity coupled with improved stability |

| 2'-O-Butyl + 2'-Fluoro | Modulation of duplex stability and nuclease resistance |

Advancements in High-Throughput Synthesis and Characterization of Modified Oligonucleotide Libraries